molecular formula C19H21NO3 B8784605 N,N-diethyl-4-(3-methoxybenzoyl)benzamide

N,N-diethyl-4-(3-methoxybenzoyl)benzamide

Cat. No.: B8784605
M. Wt: 311.4 g/mol
InChI Key: LKOCYWSAICHMPZ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(3-methoxybenzoyl)benzamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-diethyl-4-(3-methoxybenzoyl)benzamide

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13H,4-5H2,1-3H3

InChI Key

LKOCYWSAICHMPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

60 ml (96 mmol) of a 1.6 N solution of n-butyllithium in n-hexane were added slowly, under a nitrogen atmosphere and at −55° C., to a solution of 18 g (96 mmol) of 3-bromoanisole in 200 ml of dry THF. After 2 h the solution was added via cannula to a solution of 19.7 g (96 mmol) of N,N-diethyl-4-formylbenzamide in 200 ml of dry THF. The reaction mixture was allowed to warm up to room temperature overnight, then it was quenched with NH4Cl saturated solution. The aqueous phase was extracted with Et2O. The organic phase dried over Na2SO4 and the solvent removed in vacuo. The crude reaction mixture was employed in the next synthetic step without further purification. A solution of 15.3 ml of DMSO in 45 ml of CH2Cl2 was added slowly, under a nitrogen atmosphere and at −55 ° C., to a solution of 9 ml of oxalyl chloride in 200 ml of CH2Cl2. After 2 min. the crude reaction mixture obtained in the preceding step and dissolved in 90 ml of CH2Cl2 was added, followed, after 15 min. by 65 ml of Et3N. The reaction mixture was allowed to warm up to room temperature in 2 h, then it was quenched with 500 ml of H2O. The organic phase is separated and washed with 10% HCl solution, then dried over Na2SO4 and the solvent removed in vacuo. The crude reaction mixture was purified by flash chromatography, eluting with Et2O/hexane 9:1 respectively, yielding 12.5 g of the title compound.
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Synthesis routes and methods II

Procedure details

A mixture of 0.23 grams of acid (3.1b), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equivalents with respect to the acid) and 1-hydroxy benzotriazol hydrate (1.2 equivalents) in anhydrous CH2Cl2 (2 ml) is stirred at room temperature for 30 minutes. A solution of diethylamine (1.5 equivalents) in anhydrous CH2Cl2 (8 ml) is then dropwise added. The obtained mixture is stirred at room temperature for 14 hours and washed in a first step with saturated aqueous sodium bicarbonate and in a second step with water. The organic phase is dehydrated with sodium sulphate, filtered and evaporated under vacuum. The residue that is recovered is purified by flash chromatography (ligroin/ethyl acetate 1/1 v/v). N,N-diethyl-4-(3′-methoxybenzoyl)benzamide (3.1c) is obtained. Yield: 98%. IR (nujol) (λ=cm−1) 1690 (C═O); 1H-NMR (CDCl3) δ 1.00-1.38 (m, 6H); 3.20-3.38 (m, 2H); 3.50-3.70 (m, 2H); 3.86 (s, 3H); 7.10-7.40 (m, 4H); 7.48 (d, 2H, J=8.4 Hz); 7.84 (d, 2H, J=8.4 Hz). Anal. calc. for C19H21NO3: C, 73.29; H, 6.80; N, 4.50. Found: C, 73.11; H, 6.78; N, 4.49.
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